1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID
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Overview
Description
1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID is a compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a cyclopropane ring attached to a carboxylic acid group and a benzo[d]oxazole moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID typically involves the reaction of 2-oxo-2,3-dihydrobenzo[d]oxazole with cyclopropanecarboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid: Similar structure but with a boronic acid group instead of a cyclopropanecarboxylic acid group.
Benzo[d]thiazole-2-thiol: Contains a thiazole ring instead of an oxazole ring.
2-Oxo-1-benzimidazolinebutyric Acid: Similar structure but with a benzimidazole ring instead of an oxazole ring
Uniqueness
1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID is unique due to the presence of both the cyclopropane ring and the benzo[d]oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9NO4 |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-(2-oxo-3H-1,3-benzoxazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-9(14)11(3-4-11)6-1-2-8-7(5-6)12-10(15)16-8/h1-2,5H,3-4H2,(H,12,15)(H,13,14) |
InChI Key |
RHPXKWHEJOXWEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(=O)N3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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